1-(Furan-2-ylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one
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Overview
Description
1-(Furan-2-ylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a pyrrolone core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. Common starting materials might include furan derivatives, isopropylbenzene, and methoxybenzoyl chloride. The synthesis could involve:
Step 1: Formation of the pyrrolone core through cyclization reactions.
Step 2: Functionalization of the core with furan, isopropylphenyl, and methoxybenzoyl groups under specific conditions such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one
- 1-(Furan-2-ylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-benzoyl-1H-pyrrol-2(5H)-one
Uniqueness
1-(Furan-2-ylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one is unique due to the specific combination of functional groups, which might confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
488860-46-4 |
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Molecular Formula |
C26H25NO5 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(4Z)-1-(furan-2-ylmethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H25NO5/c1-16(2)17-6-8-18(9-7-17)23-22(24(28)19-10-12-20(31-3)13-11-19)25(29)26(30)27(23)15-21-5-4-14-32-21/h4-14,16,23,28H,15H2,1-3H3/b24-22- |
InChI Key |
IUMNLIPDPAHJGZ-GYHWCHFESA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OC)/O)/C(=O)C(=O)N2CC4=CC=CO4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CC4=CC=CO4 |
Origin of Product |
United States |
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